molecular formula C12H15N B1205413 Bicifadine CAS No. 71195-57-8

Bicifadine

カタログ番号: B1205413
CAS番号: 71195-57-8
分子量: 173.25 g/mol
InChIキー: OFYVIGTWSQPCLF-NEPJUHHUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ビシファジンは、DOV-220,075としても知られており、非オピオイド鎮痛薬です。それは、当初アメリカン・シアナミドによって発見され、後にDOVファーマシューティカルにライセンスされたセロトニン-ノルエピネフリン-ドーパミン再取り込み阻害薬(SNDRI)です。 ビシファジンは、オピオイド薬に関連する乱用の可能性なしに痛みを治療する可能性について調査されてきました .

科学的研究の応用

作用機序

ビシファジンは、セロトニン、ノルエピネフリン、およびドーパミンの再取り込みを阻害することによって効果を発揮します。これにより、シナプス間隙におけるこれらの神経伝達物質のレベルが増加し、それらの生理学的作用が強化されます。ビシファジンの主要な分子標的は、セロトニントランスポーター(SERT)、ノルエピネフリンントランスポーター(NET)、およびドーパミントランスポーター(DAT)です。 ビシファジンはこれらのトランスポーターを阻害することにより、神経伝達物質の作用を延長し、鎮痛効果をもたらします .

6. 類似の化合物との比較

ビシファジンは、セロトニン、ノルエピネフリン、およびドーパミンの再取り込みをバランスよく阻害するため、SNDRIの中でユニークです。類似の化合物には以下が含まれます。

ビシファジンの3つのモノアミントランスポーターすべてに対する幅広い阻害は、これらの他の化合物とは異なり、痛み管理と研究においてユニークで貴重なツールとなっています。

生化学分析

Biochemical Properties

Bicifadine primarily enhances and prolongs the actions of norepinephrine and serotonin by inhibiting their transport proteins. It also interacts with the dopamine transporter, making it a triple reuptake inhibitor . The primary enzymes responsible for the metabolism of this compound in humans are monoamine oxidase B (MAO-B) and cytochrome P450 2D6 (CYP2D6) . These interactions are crucial for its analgesic properties, as they help in modulating the levels of these neurotransmitters in the synaptic cleft.

Cellular Effects

This compound influences various cellular processes by modulating neurotransmitter levels. It affects cell signaling pathways involving norepinephrine, serotonin, and dopamine, which are critical for pain perception and mood regulation . By inhibiting the reuptake of these neurotransmitters, this compound enhances their actions, leading to prolonged signaling and altered gene expression. This modulation can impact cellular metabolism and overall cell function, particularly in neurons .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the transport proteins for norepinephrine, serotonin, and dopamine, inhibiting their reuptake . This inhibition results in increased levels of these neurotransmitters in the synaptic cleft, enhancing their physiological actions. This compound does not act on opiate receptors and does not exhibit anti-inflammatory activity . Its unique profile makes it a promising candidate for pain management without the risk of addiction associated with opioid drugs.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and consistent effects over time. Studies have indicated that its analgesic properties are maintained over prolonged periods, with no significant degradation observed . Long-term studies in vitro and in vivo have demonstrated that this compound continues to modulate neurotransmitter levels effectively, with sustained impact on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be effective in treating acute and chronic pain at various dosages . The oral bioavailability of this compound in mice and rats ranges from 50-85%, while in monkeys, it is slightly lower at 33-42% . Higher doses have been associated with increased efficacy, but also with potential adverse effects such as altered behavior and toxicity . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is metabolized primarily by MAO-B and CYP2D6 . The major metabolites include the lactam, lactam acid, and the acid plus its glucuronide . These metabolic pathways are essential for the drug’s clearance from the body and its overall pharmacokinetic profile. The metabolites formed are excreted mainly via urine, with minor components detected in feces .

Transport and Distribution

This compound is well absorbed and distributed within the body. It has moderate plasma protein binding in mice (80-86%) and higher binding in rats and monkeys (95-97%) . The drug and its metabolites are primarily excreted through urine, with the lactam acid being the major urinary metabolite . The distribution of this compound within tissues is influenced by its interaction with transport proteins and its physicochemical properties .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft, where it exerts its effects on neurotransmitter transporters . It does not exhibit significant localization within other cellular compartments or organelles. The targeting of this compound to the synaptic cleft is crucial for its role in modulating neurotransmitter levels and its overall analgesic effect .

準備方法

ビシファジンの合成には、いくつかの重要なステップが含まれます。出発物質は通常、4-メチルフェニルアセトニトリルであり、環化および還元を含む一連の反応を経て最終生成物を形成します。 反応条件には、しばしば強酸または強塩基、高温、および特定の触媒の使用が含まれ、目的の生成物が高純度で高収率で得られるようにします .

ビシファジンの工業生産方法は、これらの合成経路を最適化することに重点を置いており、化合物の品質と一貫性を維持しながら生産を拡大しています。 これには、連続フローリアクターと高度な精製技術の使用が含まれ、目的の仕様を実現することがよくあります .

化学反応の分析

ビシファジンは、以下を含むさまざまな化学反応を起こします。

4. 科学研究アプリケーション

類似化合物との比較

Bicifadine is unique among SNDRIs due to its balanced inhibition of serotonin, norepinephrine, and dopamine reuptake. Similar compounds include:

This compound’s broad-spectrum inhibition of all three monoamine transporters distinguishes it from these other compounds, making it a unique and valuable tool in pain management and research.

生物活性

Bicifadine, chemically known as 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride, is a novel analgesic compound that exhibits significant biological activity primarily through its action as a triple reuptake inhibitor of norepinephrine (NE), serotonin (5-HT), and dopamine (DA). This article explores the pharmacological properties, mechanisms of action, and clinical findings related to this compound's efficacy in pain management.

This compound functions by inhibiting the reuptake of key neurotransmitters:

  • Norepinephrine : IC50 = 55 nM
  • Serotonin : IC50 = 117 nM
  • Dopamine : IC50 = 910 nM

This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their respective signaling pathways, which is crucial for its analgesic effects .

Analgesic Effects

This compound has been shown to be effective in various preclinical and clinical pain models:

  • Acute Pain Models : In studies using the Randall-Selitto and kaolin models, this compound demonstrated potent antinociceptive effects.
  • Persistent Visceral Pain : It was effective in phenyl-p-quinone-induced and colonic distension models.
  • Chronic Pain Models : this compound normalized nociceptive thresholds in the complete Freund's adjuvant model and reduced mechanical hyperalgesia in spinal nerve ligation models .

Clinical Studies

A series of clinical trials have assessed this compound's efficacy in treating pain:

  • Dental Pain Study : this compound was found to be as effective as codeine in managing dental pain.
  • Post-Bunionectomy Pain : It showed comparable efficacy to tramadol in reducing pain following bunionectomy procedures .
  • Chronic Low Back Pain Trial : A phase 3 trial involving 634 patients compared three dosing regimens against placebo over 12 weeks. Results indicated that compliant patients (those with detectable plasma levels) experienced significant reductions in pain compared to placebo groups .

Abuse Potential

Research into the abuse potential of this compound indicates a lower risk compared to traditional opioids. In animal models, this compound produced moderate cocaine-like discriminative stimulus effects but did not maintain self-administration behaviors as robustly as cocaine or amphetamines. This suggests a reduced likelihood of abuse liability .

Comparative Data

The following table summarizes this compound's comparative pharmacological profile against other analgesics:

CompoundMechanismIC50 (nM)Efficacy in Pain ModelsAbuse Potential
This compoundNET, SERT, DAT InhibitorNE: 55High in acute and chronic painLow
CodeineOpioid Receptor AgonistN/AEffective but with abuse riskHigh
TramadolOpioid Receptor Agonist + SERT InhibitorN/AModerate efficacyModerate

特性

Key on ui mechanism of action

Preclinical studies and clinical trials indicate that bicifadine's analgesic properties result through the enhancement and prolongation of norepinephrine and serotonin actions, however other actions may be involved.

CAS番号

71195-57-8

分子式

C12H15N

分子量

173.25 g/mol

IUPAC名

(1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C12H15N/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12/h2-5,11,13H,6-8H2,1H3/t11-,12+/m1/s1

InChIキー

OFYVIGTWSQPCLF-NEPJUHHUSA-N

SMILES

CC1=CC=C(C=C1)C23CC2CNC3

異性体SMILES

CC1=CC=C(C=C1)[C@@]23C[C@@H]2CNC3

正規SMILES

CC1=CC=C(C=C1)C23CC2CNC3

Key on ui other cas no.

71195-57-8

関連するCAS

66504-75-4 (hydrochloride)

同義語

icifadine
bicifadine hydrochloride

製品の起源

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(p-tolyl)-3-pyrroline, methylene iodide, and powdered copper in a molar ration of 1:2:4 is heated in benzene for about 50 hours. Filtration and evaporation of the solution gives 1-(p-tolyl)-3-azabicyclo[3.1.0]hexane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
1-(p-tolyl)-3-azabicyclo[3.1.0]hexane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicifadine
Reactant of Route 2
Bicifadine
Reactant of Route 3
Bicifadine
Reactant of Route 4
Bicifadine
Reactant of Route 5
Bicifadine
Reactant of Route 6
Bicifadine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。